3-NBD-C12 Cholesterol
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Overview
Description
3-NBD-C12 Cholesterol: , also known as 3-dodecanoyl-NBD cholesterol, is a fluorescently tagged cholesterol derivative. It consists of a cholesterol molecule linked to a hydrophilic fluorophore tag called 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) through a 12-carbon linker. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-NBD-C12 Cholesterol involves the attachment of the NBD fluorophore to the cholesterol molecule via a 12-carbon linker. The process typically includes the following steps:
Activation of Cholesterol: Cholesterol is first activated by converting it into a reactive intermediate, such as a cholesterol ester.
Linker Attachment: A 12-carbon linker is then attached to the activated cholesterol.
NBD Tagging: The NBD fluorophore is finally attached to the linker, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-NBD-C12 Cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the NBD fluorophore to its reduced form.
Substitution: The NBD group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the NBD fluorophore.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-NBD-C12 Cholesterol has a wide range of applications in scientific research, including:
Chemistry:
Membrane Studies: Used to study the behavior and dynamics of cholesterol in membrane bilayers.
Fluorescent Probes: Acts as a fluorescent probe to track cholesterol movement and localization in cells.
Biology:
Cellular Uptake and Trafficking: Helps investigate how cells take up and transport cholesterol.
Protein Interactions: Used to study interactions between cholesterol and specific proteins in cell membranes.
Medicine:
Cholesterol Metabolism: Aids in understanding cholesterol metabolism and its role in various diseases.
Drug Development: Used in the development of drugs targeting cholesterol-related pathways.
Industry:
Mechanism of Action
The mechanism of action of 3-NBD-C12 Cholesterol involves its integration into cell membranes, where it mimics the behavior of native cholesterol. The NBD fluorophore allows researchers to track its movement and interactions within the membrane. The compound interacts with various proteins and lipids, providing insights into cholesterol’s role in cellular processes.
Molecular Targets and Pathways:
Membrane Proteins: Interacts with membrane proteins involved in cholesterol transport and metabolism.
Signaling Pathways: Participates in signaling pathways related to cholesterol homeostasis and cellular function.
Comparison with Similar Compounds
Bodipy-Cholesterol: Another fluorescent cholesterol analog with similar applications but different fluorescent properties.
25-NBD-Cholesterol: A cholesterol analog with the NBD tag attached at a different position, affecting its behavior and applications.
Uniqueness of 3-NBD-C12 Cholesterol:
Fluorescent Tag Position: The 12-carbon linker positions the NBD tag outside the membrane, allowing better mimicry of native cholesterol behavior.
Versatility: Suitable for a wide range of applications in membrane studies, protein interactions, and cellular trafficking.
Properties
Molecular Formula |
C46H72N4O5 |
---|---|
Molecular Weight |
761.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |
InChI |
InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1 |
InChI Key |
MKEQHMRXIADXQQ-KLHFYLHASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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